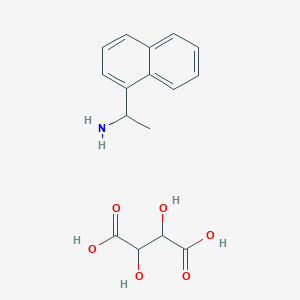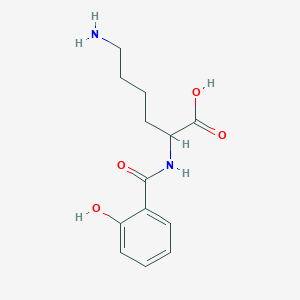
Einecs 251-737-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 251-737-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
The preparation of Einecs 251-737-1 involves specific synthetic routes and reaction conditions. One common method includes the use of amino alcohols in a one-pot preparation process. This involves the reaction of 2-aminophenethyl alcohol with thionyl chloride in an anhydrous solvent like dimethoxyethane (DME) at ambient temperature. The reaction mixture is then treated with sodium hydroxide and water, followed by extraction and purification steps to obtain the desired product .
Análisis De Reacciones Químicas
Einecs 251-737-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and methanol. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride leads to the formation of cyclic amines .
Aplicaciones Científicas De Investigación
Einecs 251-737-1 has a wide range of scientific research applications. In chemistry, it is used as a precursor in the synthesis of various organic compounds. In biology, it is studied for its potential effects on cellular processes. In medicine, it is investigated for its therapeutic properties. Industrially, it is used in the production of polymers and other chemical products .
Mecanismo De Acción
The mechanism of action of Einecs 251-737-1 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
Einecs 251-737-1 can be compared with other similar compounds listed in the EINECS inventory. Some of these similar compounds include cyclohexyl bromide (EINECS 203-622-2), phenyl benzoate (EINECS 202-293-2), and methyl salicylate (EINECS 204-317-7). What sets this compound apart is its unique chemical structure and specific applications in various fields .
Propiedades
Número CAS |
148925-84-2 |
|---|---|
Fórmula molecular |
C41H24N4O8S2 |
Peso molecular |
764.8 g/mol |
Nombre IUPAC |
2-diazonio-5-[2-[[1-(6-diazonio-5-oxidonaphthalen-1-yl)sulfonyloxynaphthalen-2-yl]methyl]naphthalen-1-yl]oxysulfonylnaphthalen-1-olate |
InChI |
InChI=1S/C41H24N4O8S2/c42-44-34-21-19-30-32(38(34)46)11-5-13-36(30)54(48,49)52-40-26(17-15-24-7-1-3-9-28(24)40)23-27-18-16-25-8-2-4-10-29(25)41(27)53-55(50,51)37-14-6-12-33-31(37)20-22-35(45-43)39(33)47/h1-22H,23H2 |
Clave InChI |
MPKLHPFITUIYEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2OS(=O)(=O)C3=CC=CC4=C3C=CC(=C4[O-])[N+]#N)CC5=C(C6=CC=CC=C6C=C5)OS(=O)(=O)C7=CC=CC8=C7C=CC(=C8[O-])[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl imidazo[2,1-b]-1,3,4-thiadiazole-6-acetate](/img/structure/B14155075.png)
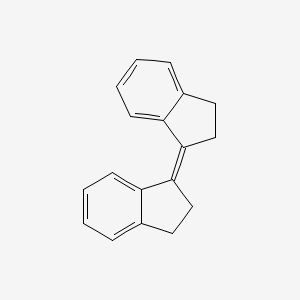
![1-(14h-Dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14155093.png)
![2,3,6,7-Tetrahydro-10-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]-1H,5H-benzo[ij]quinolizine](/img/structure/B14155095.png)
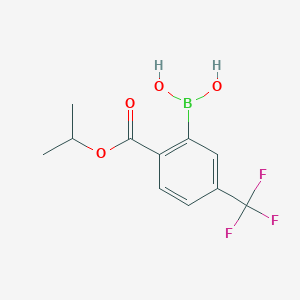
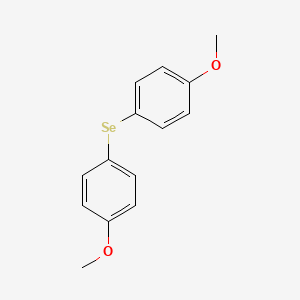
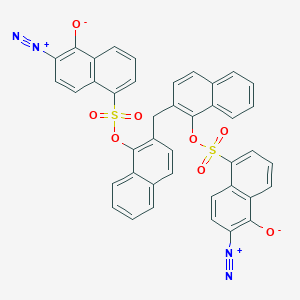
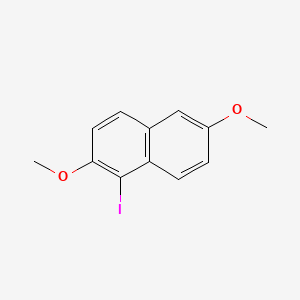
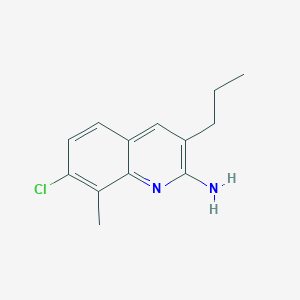
![N-[1-(4-fluorophenyl)ethylideneamino]-2-[(2-methyl-5-nitro-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B14155131.png)
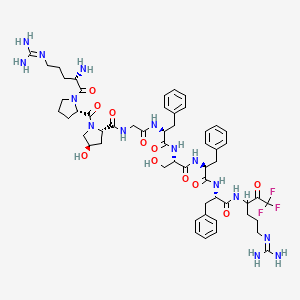
![4-[(Anilinocarbonyl)amino]benzenesulfonamide](/img/structure/B14155134.png)
